(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a chiral fluorinated pyrrolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrrolidine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxymethyl group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can participate in additional interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3-hydroxy-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but lacks the fluorine atom.
(3R,5S)-3-chloro-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure with a chlorine atom instead of fluorine.
(3R,5S)-3-methyl-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. These features make it a valuable compound in drug design and other applications where enhanced interaction with biological targets is desired.
Properties
CAS No. |
393810-24-7 |
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Molecular Formula |
C5H8FNO2 |
Molecular Weight |
133.1 |
Purity |
95 |
Origin of Product |
United States |
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